3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Overview
Description
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by functional group modifications to introduce the hydroxymethyl and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl to carboxyl groups.
Reduction: Reduction of the indole ring to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks the hydroxymethyl and methoxy groups.
5-Methoxyindole: Lacks the hydroxymethyl and dimethyl groups.
1,2-Dimethylindole: Lacks the hydroxymethyl and methoxy groups.
Uniqueness
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione is unique due to the presence of both hydroxymethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGGVGRGMBLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439293 | |
Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161518-24-7 | |
Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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